molecular formula C12H14F3N3O4 B13575227 Ethyl2-(azetidin-3-yl)pyrimidine-5-carboxylate,trifluoroaceticacid

Ethyl2-(azetidin-3-yl)pyrimidine-5-carboxylate,trifluoroaceticacid

Cat. No.: B13575227
M. Wt: 321.25 g/mol
InChI Key: NMPCFIQOENWXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a chemical compound with the molecular formula C10H13N3O2·C2HF3O2. It is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, and its association with trifluoroacetic acid. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment to Pyrimidine Ring: The azetidine ring is then attached to a pyrimidine ring through a series of condensation reactions.

    Esterification: The carboxylate group is esterified to form the ethyl ester.

    Association with Trifluoroacetic Acid: Finally, the compound is treated with trifluoroacetic acid to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate: Without the trifluoroacetic acid component.

    2-(Azetidin-3-yl)pyrimidine-5-carboxylic acid: Lacking the ethyl ester group.

    Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, hydrochloride: A different salt form.

Uniqueness

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is unique due to its combination of an azetidine ring, pyrimidine ring, and association with trifluoroacetic acid. This unique structure imparts specific chemical properties that make it valuable for various research applications.

Properties

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H13N3O2.C2HF3O2/c1-2-15-10(14)8-5-12-9(13-6-8)7-3-11-4-7;3-2(4,5)1(6)7/h5-7,11H,2-4H2,1H3;(H,6,7)

InChI Key

NMPCFIQOENWXSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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